Dibromodiphenylmethane

Description

Historical Context and Evolution of Research

Initial research on dibromodiphenylmethane and its derivatives focused primarily on fundamental synthesis and characterization. Early methods involved the direct bromination of diphenylmethane (B89790). Over time, as the field of organic synthesis evolved, more refined and regioselective methods were developed to produce specific isomers, such as 4,4'-dibromodiphenylmethane (B1199869) and 2,2'-dibromodiphenylmethane. researchgate.net The scientific focus has since expanded from basic synthesis to exploring its utility as a precursor and intermediate in more complex molecular architectures. This evolution has been driven by the compound's unique reactivity, which is conferred by the presence of the two bromine atoms, making it a valuable component in the construction of diverse organic structures.

Significance in Contemporary Organic Chemistry and Materials Science

In modern organic chemistry, this compound is recognized as a key building block and reagent. sigmaaldrich.com Its significance stems from its ability to participate in a variety of chemical transformations, including nucleophilic substitution and oxidation reactions. It is an important intermediate in the synthesis of benzophenone (B1666685) derivatives, which are themselves valuable in pharmaceutical and agrochemical development. google.com

In the realm of materials science, the compound's contributions are equally notable. ktu.lt The bromine content imparts flame-retardant properties, making it a useful additive in polymer formulations to enhance the safety of plastics used in electronics and other applications. ontosight.ai Furthermore, its rigid molecular structure is leveraged in the development of advanced materials, including high-performance polymers and liquid crystal displays, where it can improve thermal stability and optical properties. Recent research has also explored its potential in creating materials with antimicrobial characteristics.

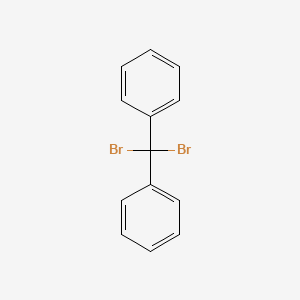

Structure

3D Structure

Properties

IUPAC Name |

[dibromo(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBFCAMUUALGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376404 | |

| Record name | DIBROMODIPHENYLMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-27-0 | |

| Record name | DIBROMODIPHENYLMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibromodiphenylmethane and Its Isomers

Classical Electrophilic Aromatic Bromination Approaches

The most direct method for synthesizing dibromodiphenylmethane involves the electrophilic aromatic substitution of diphenylmethane (B89790) with bromine. This approach is governed by the principles of electrophilic aromatic substitution, where the aromatic rings of diphenylmethane act as nucleophiles.

Direct Bromination of Diphenylmethane

The direct bromination of diphenylmethane is a common and straightforward method for preparing this compound. This reaction typically involves treating diphenylmethane with molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich aromatic rings. embibe.com

The reaction is generally carried out in a non-polar solvent like carbon disulfide or dichloromethane (B109758) under anhydrous conditions. The reaction temperature is a critical parameter and is often maintained between 40–60°C. It's important to note that without a catalyst and under the influence of UV light, the bromination of diphenylmethane can proceed via a free radical mechanism, leading to the substitution of the benzylic hydrogens rather than the aromatic protons. youtube.com

Mechanistic Considerations and Regioselectivity in Para-Substitution

The mechanism of electrophilic aromatic bromination proceeds through the formation of a sigma complex, also known as an arenium ion, as a reaction intermediate. nih.govbyjus.com The incoming electrophile (Br⁺) attacks the π-system of the benzene (B151609) ring, leading to a resonance-stabilized carbocation. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. embibe.com

In the case of diphenylmethane, the methylene (B1212753) bridge (-CH₂-) acts as a weak activating group, directing the incoming electrophile to the ortho and para positions of the phenyl rings. However, due to steric hindrance from the adjacent phenyl group, the para-substituted product, 4,4'-dibromodiphenylmethane (B1199869), is preferentially formed. Nuclear magnetic resonance (NMR) analysis has confirmed the regioselectivity, with bromine atoms predominantly occupying the para positions. The electron-donating effect of the methylene bridge stabilizes the transition state leading to para-substitution.

Optimization Strategies for Yield and Purity

Several strategies can be employed to optimize the yield and purity of this compound. Controlling the stoichiometry of the reactants is crucial. For instance, a 2:1 molar ratio of bromine to diphenylmethane has been reported to achieve a 75% yield of 4,4'-dibromodiphenylmethane.

Reaction time is another important factor. Prolonged reaction times of over 12 hours can help minimize the formation of mono- and tri-brominated byproducts. Rapid quenching of the reaction in ice water can prevent thermal degradation of the product.

Solvent-free, or "neat," bromination offers an alternative with high atom economy. In this method, bromine is added dropwise to molten diphenylmethane at 60–70°C without a catalyst. This approach can yield up to 92% of 4,4'-dibromodiphenylmethane. The absence of a solvent increases the effective concentration of bromine, favoring the desired reaction.

Purification of the final product is typically achieved through recrystallization or column chromatography.

| Parameter | Condition | Result | Reference |

| Catalyst | Iron(III) bromide (FeBr₃) | Polarizes Br₂ for electrophilic attack | youtube.com |

| Solvent | Carbon disulfide or dichloromethane | Anhydrous, non-polar medium | |

| Temperature | 40–60°C | Controls reaction rate | |

| Stoichiometry (Br₂:Diphenylmethane) | 2:1 molar ratio | 75% yield of 4,4'-isomer | |

| Reaction Time | >12 hours | Minimizes byproducts | |

| Solvent-Free Condition | Molten diphenylmethane at 60–70°C | 92% yield of 4,4'-isomer |

Reductive Bromination and Coupling Strategies

Alternative synthetic routes to this compound involve the construction of the diphenylmethane core from pre-brominated precursors. These methods offer a different approach to controlling the substitution pattern.

Ullmann-Type Coupling Approaches

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, provides a method for synthesizing symmetrical biaryls. iitk.ac.inwikipedia.org While traditionally used for creating a direct bond between two aromatic rings, a modified approach can be used to synthesize diarylmethanes. An Ullmann-type coupling of 4-bromobenzyl chloride with bromobenzene (B47551) in the presence of copper powder can yield 4,4'-dibromodiphenylmethane with an efficiency of 65%. This reaction typically requires elevated temperatures. organic-chemistry.org

Friedel-Crafts Alkylation Precursors

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to an aromatic ring. wikipedia.orgmt.com This reaction can be adapted to synthesize this compound in a two-step process. First, a Friedel-Crafts alkylation of benzene with 4-bromobenzyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), forms 4-bromodiphenylmethane. Subsequent bromination of this intermediate then introduces the second bromine atom at the para position of the unsubstituted ring, yielding 4,4'-dibromodiphenylmethane.

Another approach involves the acid-catalyzed alkylation of bromobenzene with chloral (B1216628) hydrate (B1144303), followed by bromination steps, which has been reported to achieve yields of up to 85% under optimized conditions.

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst | Product | Reference |

| 4-Bromobenzyl chloride | Bromobenzene | Ullmann-type coupling | Copper powder | 4,4'-Dibromodiphenylmethane | |

| Benzene | 4-Bromobenzyl chloride | Friedel-Crafts alkylation | AlCl₃ | 4-Bromodiphenylmethane | |

| Bromobenzene | Chloral hydrate | Acid-catalyzed alkylation | - | Intermediate for bromination |

Solvent-Free and Catalytic Bromination Methods

The development of solvent-free and catalytic methods for the synthesis of this compound has been driven by the principles of green chemistry, aiming for higher efficiency, reduced waste, and milder reaction conditions. These approaches offer significant advantages over traditional bromination techniques that often rely on hazardous solvents and stoichiometric reagents.

Neat Bromination Techniques

Neat bromination, a solvent-free approach, has demonstrated high efficiency in the synthesis of this compound. This method involves the direct reaction of molten diphenylmethane with bromine. In one notable study, bromine was added dropwise to molten diphenylmethane at a temperature of 60–70°C without the use of a catalyst. The reaction proceeds until the evolution of hydrogen bromide (HBr) gas ceases, after which any remaining bromine is removed by air sparging. This technique resulted in a 92% yield of 4,4′-dibromodiphenylmethane. The absence of a solvent increases the effective concentration of bromine, which promotes the desired bimolecular collisions for the reaction to occur.

Another solvent-free approach involves grinding the reactants together in a mortar and pestle. This mechanochemical method can lead to high yields and regioselectivity in nitration reactions and can be applied to halogenation as well. scirp.org While specific data on the neat grinding synthesis of this compound is not detailed, the principle of eliminating volatile organic solvents is a key advantage of such methods. scirp.org

A patent describes a process for the partial bromination of non-condensed ring polyaromatics, including diphenylmethane, in the absence of a solvent by adding the polyaromatic to a stoichiometric excess of liquid bromine containing a zirconium halide catalyst. google.com This method emphasizes temperature control to achieve the desired degree of bromination. google.com The excess bromine itself can act as the reaction medium, eliminating the need for an additional solvent. google.com

Palladium-Mediated Reactions in Synthesis

Palladium catalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and efficiency. In the context of this compound and its derivatives, palladium-catalyzed reactions are particularly relevant for controlling regioselectivity and for the synthesis of specific isomers.

While direct palladium-catalyzed bromination of diphenylmethane to form this compound is not extensively documented in the provided results, palladium catalysis is crucial in reactions involving precursors to or derivatives of this compound. For instance, 2,2′-dibromodiphenylmethane is a known precursor for the synthesis of fluorene (B118485) by refluxing with hydrazine (B178648) hydrate in the presence of palladium. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to synthesize more complex diphenylmethane derivatives. google.com For example, benzylbromides can be coupled with phenylboronic acids in a palladium-catalyzed reaction to form diphenylmethane structures. google.com This highlights the utility of palladium catalysis in building the diphenylmethane skeleton, which can then be subjected to bromination or be constructed from brominated precursors.

Furthermore, palladium-catalyzed ortho-halogenation of diaryl oxime ethers has been achieved with good yields (64–82%), demonstrating the ability of palladium to direct halogenation to specific positions. researchgate.net This method, while not directly applied to diphenylmethane in the search results, suggests a potential pathway for the controlled synthesis of specific this compound isomers. The choice of ligand on the palladium catalyst is often critical for the efficiency of these reactions. thieme-connect.de

Isomeric Synthesis and Control (e.g., 2,2′-Dibromodiphenylmethane)

The synthesis of specific isomers of this compound, such as 2,2′-dibromodiphenylmethane, requires precise control over reaction conditions to direct the bromine atoms to the desired positions on the phenyl rings.

An improved synthesis of 2,2′-dibromodiphenylmethane has been reported, although the specific details of the improvements are not provided in the search results. researchgate.net The synthesis of 2,2′-diiododiphenylmethane is also mentioned in the same study, indicating that methods for preparing ortho-dihalogenated diphenylmethanes are of scientific interest. researchgate.net

The direct bromination of diphenylmethane typically yields the 4,4'-isomer due to steric hindrance at the ortho positions. Therefore, obtaining the 2,2'-isomer often requires alternative strategies. One such strategy involves the Ullmann-type coupling of pre-brominated precursors. While this was described for the 4,4'-isomer, a similar approach could potentially be adapted for the 2,2'-isomer by using ortho-substituted starting materials.

Controlling isomerism during synthesis is a significant challenge. The choice of catalysts, reaction temperature, and the structure of the starting materials can all influence the final isomeric distribution. numberanalytics.com For instance, in palladium-catalyzed reactions, the directing groups on the substrate play a crucial role in determining the site of halogenation. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Routes: Research Perspectives

A comparative analysis of the different synthetic routes to this compound reveals trade-offs between yield, purity, scalability, and environmental impact.

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

| Direct Bromination | 75 | 98 | High | Moderate (HBr waste) |

| Neat Bromination | 92 | 99.5 | High | Low (solvent-free) |

Table 1: Methodological Trade-offs in this compound Synthesis

The direct bromination of diphenylmethane using bromine and a Lewis acid catalyst like iron(III) bromide is a straightforward method that can achieve a 75% yield of 4,4′-dibromodiphenylmethane. However, it generates hydrogen bromide as a byproduct and often requires the use of non-polar solvents like carbon disulfide or dichloromethane.

In contrast, neat bromination offers a significant improvement in terms of yield (92%) and environmental impact by eliminating the need for a solvent. This solvent-free approach demonstrates excellent atom economy and results in a high-purity product. The main challenge with this method is the need for precise temperature control to prevent decomposition.

Reductive coupling methods, such as the Ullmann-type coupling of brominated precursors, provide an alternative route that can offer high purity (>98%) and avoid isomer contamination. However, these methods often suffer from the generation of stoichiometric copper waste and require higher energy input due to elevated reaction temperatures (e.g., reflux at 120°C), which can limit their industrial applicability.

From a research perspective, the development of catalytic methods, particularly those utilizing palladium, holds promise for achieving high selectivity and efficiency in the synthesis of specific isomers. While direct palladium-catalyzed bromination of the parent diphenylmethane is not yet a well-established route, the principles of directed C-H activation and cross-coupling reactions offer avenues for future exploration. The ability to control the isomeric outcome is crucial for tailoring the properties of this compound for specific applications in materials science and as a precursor for other valuable compounds like fluorene. researchgate.netnih.gov Future research will likely focus on developing more sustainable and selective catalytic systems for the synthesis of all this compound isomers.

Reactivity Profiles and Mechanistic Studies of Dibromodiphenylmethane

Nucleophilic Substitution Reactions

The bromine atoms in dibromodiphenylmethane are susceptible to replacement by a variety of nucleophiles. These reactions are fundamental to the synthesis of a wide range of derivatives.

Reaction with Hydroxide (B78521) Ions, Amines, and Thiols

Hydroxide Ions: In the presence of a base like sodium hydroxide, this compound can undergo nucleophilic substitution to replace the bromine atoms with hydroxyl groups. quora.com This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxide ion (OH-) acts as the nucleophile. quora.comlibretexts.org The initial substitution of one bromine atom would yield a bromohydrin intermediate, which can then undergo a second substitution to form a diol. quora.com

Amines: Amines, acting as nucleophiles, can displace the bromide ions in this compound to form new carbon-nitrogen bonds. lkouniv.ac.in Primary and secondary amines react through a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the bromine. lkouniv.ac.in This can lead to the formation of mono- and di-substituted amine derivatives. The basicity of the amine, which is influenced by the electronic effects of its substituents, plays a crucial role in its reactivity. lkouniv.ac.in

Thiols: Thiols (R-SH) are potent nucleophiles that can react with this compound to form thioethers. researchgate.net The reaction involves the attack of the thiolate anion (RS-), formed by deprotonation of the thiol, on the carbon atom bearing the bromine. researchgate.net Mechanistic studies on similar substrates have shown that such reactions can lead to the formation of both mono- and bis-thioether products. researchgate.net The high nucleophilicity of thiols often results in rapid reactions. nih.gov

Oxidation and Reduction Pathways

This compound can be chemically transformed through both oxidation and reduction processes, leading to the formation of important synthetic intermediates.

Formation of Dibenzophenone Derivatives

The oxidation of the methylene (B1212753) bridge in this compound leads to the formation of dibromobenzophenone derivatives. This transformation can be achieved using various oxidizing agents. One effective method involves the use of manganese dioxide in the presence of a strong acid, such as sulfuric acid. google.com This process has been shown to produce 4,4'-dibromobenzophenone (B1295017) in good yield (74%) and high purity (96%). google.com Other methods for oxidizing diphenylmethane (B89790) compounds to benzophenones include photolytic processes involving hydrogen peroxide and bromine radicals, as well as catalytic oxidation using cerium-incorporated molecular sieves. google.comcjcatal.com

Generation of Diphenylmethane and Other Reduced Intermediates

The reduction of this compound can proceed in a stepwise manner, yielding different products depending on the reducing agent and reaction conditions. A complete reduction would remove both bromine atoms and convert the methylene group to a methyl group, ultimately forming diphenylmethane. This can be accomplished using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst. The reduction of benzophenone (B1666685), an oxidized derivative, to diphenylmethane can also be achieved through methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). orgsyn.org

Electrophilic Aromatic Substitution Reactions

While the primary reactivity of this compound involves the bromine atoms, the phenyl rings can also undergo electrophilic aromatic substitution (EAS). In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The presence of the bromine atoms on the phenyl rings will influence the rate and position of further substitution. Bromine is an ortho-, para-directing deactivator. This means that while it makes the ring less reactive towards electrophiles compared to benzene, it will direct incoming electrophiles to the positions ortho and para to the bromine atom. libretexts.org The methylene bridge is an activating group and also directs incoming electrophiles to the ortho and para positions. Therefore, the regioselectivity of electrophilic aromatic substitution on this compound will be a result of the combined directing effects of the bromo and methylene groups. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Radical Reactions and Mechanistic Investigations

This compound can serve as a precursor for the generation of radical species through thermal or metal-mediated pathways. The carbon-bromine bonds in this compound can undergo homolytic cleavage under thermal conditions to produce radical intermediates. This process is a key step in certain radical-mediated reactions. researchgate.net

Copper-mediated reactions are also effective for generating radicals from organohalides. nih.gov In the context of this compound, copper species can facilitate the abstraction of a bromine atom, leading to the formation of a benzhydryl radical. This method is often preferred due to milder reaction conditions compared to purely thermal methods. The generated radicals can then participate in various subsequent reactions, including additions and cyclizations. nih.gov

Research has shown that this compound can be involved in reactions that lead to the formation of both iminoxy and benzhydryl radicals. The generation of a benzhydryl radical from this compound is a primary step in many of its radical reactions. This radical is a resonance-stabilized species, which contributes to its relative stability and ease of formation.

The formation of iminoxy radicals in the presence of this compound likely involves a more complex reaction sequence, potentially involving other reagents that can be converted to iminoxy radical precursors. These radicals can then react with the benzhydryl radical or other species in the reaction mixture.

Cycloaddition and Alkylation Reactions with Specialized Substrates

Cyclopropanation is a chemical process that results in the formation of a cyclopropane (B1198618) ring. wikipedia.org While the direct use of this compound in a typical cyclopropanation reaction to form a cyclopropane ring fused to the diphenylmethane framework is not explicitly detailed, geminal dihalides are known to be precursors for carbenes or carbenoids, which are key intermediates in many cyclopropanation reactions. unl.pt For instance, in the Simmons-Smith reaction, a diiodoalkane is used to generate a zinc carbenoid. wikipedia.org

It is plausible that under appropriate conditions, this compound could generate a diphenylcarbene species, which could then react with an alkene to form a cyclopropane derivative. Another relevant reaction is the Bingel reaction, a specialized cyclopropanation used to functionalize fullerenes. wikipedia.org

Table 2: Common Methods for Cyclopropanation

| Method | Reagent(s) | Reactive Intermediate |

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Organozinc carbenoid |

| Diazo Compound Decomposition | Diazoalkanes, Metal Catalyst (e.g., Cu, Rh, Au) | Metal carbene |

| Kulinkovich Reaction | Esters, Grignard Reagents, Titanium Alkoxide | Titanacyclopropane |

This table provides an overview of common cyclopropanation methods; the applicability to this compound would require specific experimental investigation.

This compound has been utilized in the alkylation of fullerene derivatives. researchgate.net In these reactions, the geminal dibromide acts as an alkylating agent. The reaction mechanism often involves the reduction of the fullerene to form a fulleride anion, which then acts as a nucleophile. researchgate.net

Studies have shown that the reaction of fullerides with geminal dibromides like this compound can lead to the formation of 1,2-adducts. researchgate.net This type of reaction allows for the selective functionalization of the fullerene cage. The use of geminal dibromides as oxidizing agents in these reactions can also improve the selectivity of the process. researchgate.net The functionalization of fullerenes with molecules like this compound can alter their electronic and physical properties, opening up possibilities for applications in materials science. numberanalytics.comutep.edu

Comparative Reactivity Analysis with Related Diarylmethanes

The reactivity of this compound is best understood when contrasted with structurally similar diarylmethanes. The number and nature of the halogen substituents, or their complete absence, profoundly influence the molecule's chemical behavior, dictating the types of reactions it undergoes and the conditions required to effect transformation.

Bromodiphenylmethane versus this compound Reactivity

The presence of a second bromine atom in this compound significantly alters its reactivity profile compared to its monobrominated counterpart, bromodiphenylmethane. While both are subject to nucleophilic substitution, the addition of the second halogen introduces new reaction pathways, particularly those involving radical intermediates.

Bromodiphenylmethane's reactivity is primarily characterized by nucleophilic substitution reactions where the single bromine atom acts as a leaving group. chemicalbook.comcymitquimica.com For instance, its reaction with nucleophiles like cyclopentadienylcopper(I)-tributylphosphine yields monocyclopentadienyl derivatives. In contrast, under similar conditions, this compound can generate di-cyclopentadienyldiphenylmethane and tetraphenylethene, indicating competing radical and oxidative pathways. The two bromine atoms in this compound facilitate its ability to undergo not only substitution but also oxidation and reduction reactions.

The general reactivity of halogenated aliphatic compounds tends to decrease with a higher degree of halogen substitution for hydrogen. chemicalbook.comnih.govechemi.com However, the two bromine atoms in this compound provide more sites for reaction and can influence the stability of intermediates, leading to different product distributions and reaction mechanisms compared to the mono-substituted version.

| Feature | Bromodiphenylmethane | This compound |

|---|---|---|

| Primary Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution, Oxidation, Reduction |

| Radical Formation | Forms fewer radical intermediates | Readily forms benzhydryl radicals, leading to diverse products |

| Example Reaction Product | Monocyclopentadienyl derivatives with CpCuPBu₃ | Di-cyclopentadienyldiphenylmethane and tetraphenylethene |

| Key Structural Influence | Single bromine atom acts as a leaving group chemicalbook.com | Two bromine atoms facilitate a wider range of reactions and radical pathways |

Dichlorodiphenylmethane (B138671) versus this compound Reaction Conditions

The difference in halogen—chlorine versus bromine—is the critical factor governing the comparative reactivity and required reaction conditions for dichlorodiphenylmethane and this compound. The carbon-bromine bond is weaker than the carbon-chlorine bond, which generally makes brominated compounds more reactive and susceptible to cleavage under milder conditions.

This trend is evident in radical reactions. This compound can undergo thermal or copper-mediated reactions to generate benzhydryl radicals. For example, heating 2,2′-dibromodiphenylmethane with hydrazine hydrate (B1144303) and palladium catalyst yields 9H-fluorene. drugfuture.com In contrast, dichlorodiphenylmethane requires more severe or "harsher" conditions to achieve similar transformations.

Dichlorodiphenylmethane is noted for its high thermal stability, which allows it to be used in high-temperature reactions, such as the selective protection of hydroxyl groups at 175°C in diphenyl ether. While this compound is also a relatively stable compound, its greater reactivity means that lower temperatures are generally sufficient for its transformations. The hydrolysis of dichlorodiphenylmethane to form benzophenone and hydrochloric acid involves the cleavage of the C-Cl bonds. The analogous reaction for this compound would be expected to proceed under less forcing conditions due to the lower C-Br bond energy.

| Parameter | Dichlorodiphenylmethane | This compound |

|---|---|---|

| Reactivity | Less reactive due to stronger C-Cl bond | More reactive due to weaker C-Br bond |

| Thermal Stability | High; used in reactions up to 175°C | Stable, but generally reacts at lower temperatures than the chloro-analog |

| Conditions for Radical Reactions | Requires harsher conditions | Undergoes thermal or copper-mediated reactions more readily |

| Typical Application | High-temperature protecting group chemistry | Intermediate in syntheses where the bromine is a leaving group, such as in the formation of 9H-fluorene drugfuture.com |

Diphenylmethane versus Halogenated Analogs: Distinct Reactivity Patterns

Diphenylmethane, the parent hydrocarbon, exhibits a reactivity pattern fundamentally different from its halogenated analogs like this compound. The chemistry of diphenylmethane is dominated by reactions of the aromatic rings and the benzylic C-H bonds of the central methylene bridge.

Diphenylmethane readily undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation, directly on its phenyl rings. firsthope.co.in The methylene group also possesses notable acidity (pKa ≈ 32.2), allowing for deprotonation to form a carbanion that can be subsequently alkylated. wikipedia.org The bond dissociation energy of the C-H bond in the methylene group is relatively low, facilitating radical reactions at this position. wikipedia.org

| Reactivity Aspect | Diphenylmethane | Halogenated Analogs (e.g., this compound) |

|---|---|---|

| Primary Reactive Site | Benzylic C-H bonds and phenyl rings firsthope.co.inwikipedia.org | Carbon-halogen bonds |

| Typical Reactions | Electrophilic aromatic substitution (nitration, sulfonation), deprotonation/alkylation at the methylene bridge wikipedia.org | Nucleophilic substitution at the benzylic carbon, reduction, radical reactions |

| Reactivity of Phenyl Rings | Activated for electrophilic substitution rsc.org | Deactivated towards electrophilic substitution due to the electron-withdrawing effect of halogens |

| Key Chemical Property | Acidity of the methylene protons wikipedia.org | Halogen atom serves as a leaving group |

Advanced Applications in Material Science and Complex Organic Synthesis

Role in Polymer Chemistry and Material Engineering

The reactivity of the carbon-bromine bonds and the structural rigidity of the diphenylmethane (B89790) unit make this compound a valuable component in the design of high-performance polymers.

Dibromodiphenylmethane serves as a crucial building block or junction moiety in the synthesis of block copolymers, significantly enhancing their material properties. It can be strategically placed between different polymer blocks, such as in poly(styrene)-b-poly(methyl methacrylate), to create materials with improved characteristics. polymersource.cabio-review.com The incorporation of the this compound unit acts as a bridging moiety that can lead to enhanced thermal stability and more defined phase separation between the copolymer blocks. These enhancements are critical for applications requiring robust materials that maintain their structural integrity and performance under demanding conditions.

Table 1: Property Enhancements in Block Copolymers via this compound

| Property Enhanced | Mechanism | Resulting Benefit |

| Thermal Stability | The rigid diphenylmethane core and strong C-Br bonds increase the energy required for thermal degradation. | Improved performance at elevated temperatures. |

| Phase Separation | The distinct chemical nature of the moiety enhances the immiscibility between polymer blocks. | Creation of well-defined nanostructures for advanced applications. |

| Mechanical Toughness | The assembled nanostructures can act as toughening agents within a polymer matrix. observatorioplastico.com | Increased resistance to fracture and improved durability. observatorioplastico.com |

The inherent thermal stability of this compound, with a decomposition temperature reported to be above 250°C, makes it an indispensable component for thermally stable polymers. It is particularly valued in the formulation of flame-retardant polycarbonates and epoxy resins. researchgate.net In these applications, the this compound unit acts as a bridging moiety, connecting polymer chains and imparting enhanced resistance to heat and combustion. The presence of bromine atoms is key to its flame-retardant capabilities, as they can act as radical scavengers during the combustion process, thereby inhibiting the spread of fire.

This compound is a key precursor in the synthesis of other high-value monomers used in the production of high-performance polymers. A notable example is its role in the synthesis of 4,4′-dihydroxydiphenylmethane, also known as Bisphenol F (BPF). wikipedia.org BPF is an important monomer used in the manufacturing of specific epoxy resins and plastics. wikipedia.orgnih.gov These materials are utilized in applications requiring high chemical resistance and durability, such as industrial flooring, structural adhesives, and protective coatings for food and drink cans. wikipedia.org The conversion of this compound to BPF typically involves the substitution of the bromine atoms with hydroxyl groups, a transformation that highlights its utility as a versatile intermediate in organic synthesis.

Functional Materials Development

Beyond structural polymers, this compound is instrumental in creating functional materials with specific optical and electronic properties.

An emerging application for this compound is in the field of liquid crystal displays (LCDs). The performance of LCDs relies on the ability of liquid crystal molecules to align in an ordered fashion and modulate the polarization of light. wikipedia.orgyoutube.com This property, known as optical anisotropy, is characteristic of materials composed of structurally rigid, elongated molecules. doitpoms.ac.ukdmbtechnics.com

This compound is a critical starting material for the synthesis of tetraphenylethylene (B103901) (TPE) and its derivatives, which are a cornerstone class of molecules known as aggregation-induced emission (AIE) luminogens. uqu.edu.salookchem.comsci-hub.se AIE materials are unique in that they are non-emissive when dissolved in a solution but become highly fluorescent upon aggregation or in the solid state. encyclopedia.pubnih.gov

The synthesis of TPE can be achieved through the reductive coupling of this compound. uqu.edu.salookchem.com In solution, the multiple phenyl rings of the TPE molecule undergo constant rotation, which dissipates energy non-radiatively, quenching fluorescence. uqu.edu.sa However, in an aggregated state, these intramolecular rotations are restricted, which blocks this non-radiative decay pathway and opens up a radiative channel, causing the molecules to emit strong light. uqu.edu.saencyclopedia.pub This property makes TPE-based materials highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. researchgate.netnih.gov

Precursor in Complex Organic Synthesis

The utility of this compound in organic synthesis is marked by its ability to undergo a variety of reactions, including substitution and cyclization, making it a valuable starting material for intricate molecular architectures.

This compound is a key precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), such as 9H-Fluorene. The formation of fluorene (B118485) from this compound can be achieved through a reductive cyclization reaction. This transformation typically involves heating this compound with a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst. researchgate.net The reaction proceeds via the formation of radical intermediates, leading to the intramolecular cyclization that forms the characteristic five-membered ring of the fluorene system. The optimization of this synthesis requires careful control of reaction parameters to maximize the yield of the desired PAH and minimize side products.

| Parameter | Condition | Purpose | Citation |

| Starting Material | This compound | Provides the carbon framework | researchgate.net |

| Reagent | Hydrazine Hydrate | Acts as a reducing agent | |

| Catalyst | Palladium on Carbon (Pd/C) | Facilitates the reductive cyclization | |

| Condition | Heating | Provides energy to initiate the reaction |

This interactive table summarizes the typical conditions for the synthesis of 9H-Fluorene from this compound.

As a halogenated compound, this compound functions as an essential building block in synthetic chemistry. sigmaaldrich.com The bromine atoms act as reactive handles, or leaving groups, that can be substituted by other functional groups through various coupling reactions, allowing for the construction of more complex molecules. This reactivity makes it a valuable intermediate in the production of specialty chemicals, which are compounds produced for specific, performance-enhancing applications. oceanicpharmachem.comchiroblock.com

Its structure is incorporated into molecules designed for the materials science sector, such as polymers and dyes. ontosight.ai For instance, the diphenylmethane core can be integrated into polymer backbones to enhance properties like thermal stability.

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often relies on key intermediates, which are complex molecules that form the core structure of the final drug. google.comframochem.com Halogenated building blocks are frequently used to construct these intermediates. sigmaaldrich.comsigmaaldrich.com this compound and its derivatives serve as precursors for various organic compounds, some of which are used as pharmaceutical intermediates. synchem.dechemicalbook.comsumitomo-chem.co.jp The ability to modify the this compound structure through reactions at the bromine-substituted positions allows for the synthesis of a wide range of derivatives, contributing to the development of new therapeutic agents. sigmaaldrich.comframochem.com

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org The benzhydryl group (also known as diphenylmethyl or DPM), which is the core structure of this compound, is an effective protecting group, particularly for alcohols and amines. wikipedia.orgresearchgate.netnih.gov

The introduction of the benzhydryl protecting group can be accomplished by reacting a suitable precursor, such as bromodiphenylmethane, with the alcohol or amine under basic conditions. nih.gov This strategy is advantageous because the benzhydryl group is robust and stable under a variety of reaction conditions, yet it can be removed selectively when needed. nih.gov For example, it is stable to strong acids and bases but can be cleaved under specific conditions like catalytic hydrogenation or treatment with triflic acid, offering an orthogonal protection strategy. nih.govnih.gov The use of the benzhydryl group is a key tactic in the synthesis of complex molecules like nucleosides and other pharmaceutical targets where selective protection is crucial. researchgate.netnih.gov

| Protecting Group | Functional Group Protected | Introduction Conditions | Cleavage Conditions | Citation |

| Benzhydryl (Diphenylmethyl) | Alcohols, Amines, Uracils | Reaction with bromodiphenylmethane | Catalytic Hydrogenolysis, Ozone, Triflic Acid | researchgate.netnih.govnih.gov |

| Trityl | Alcohols | Reaction with trityl chloride | Mild Acid | nih.gov |

| Benzyl (B1604629) | Alcohols | Reaction with benzyl bromide | Hydrogenation | nih.gov |

| Boc | Amines | Reaction with Boc anhydride | Acidic Media | organic-chemistry.org |

This interactive table compares the Benzhydryl protecting group with other common protecting groups used in organic synthesis.

Environmental Fate and Degradation Mechanisms

Persistence and Bioaccumulation Studies in Aquatic Ecosystems

The environmental persistence and bioaccumulation potential of dibromodiphenylmethane are significant aspects of its ecological risk profile. Studies have indicated that brominated compounds, as a class, can accumulate in aquatic ecosystems. Research on this compound specifically has shown it to exhibit moderate persistence in aquatic environments, with reported degradation half-lives ranging from 30 to 90 days under various conditions.

The tendency of a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log K_ow). A high log K_ow value suggests a compound is lipophilic (fat-loving) and more likely to accumulate in the fatty tissues of organisms. semanticscholar.org this compound has a calculated log K_ow of 5.22, indicating a high potential for bioaccumulation. ny.gov This is consistent with the general behavior of many brominated flame retardants, which are known for their hydrophobicity and high bioaccumulation properties in aquatic organisms. gdut.edu.cn Due to their persistence and potential to bioaccumulate, such compounds are often subject to regulatory scrutiny. ontosight.ai

Table 1: Environmental Fate Properties of this compound

| Property | Value/Observation | Implication | Source(s) |

| Persistence | Moderate; half-life of 30-90 days in aquatic environments. | Remains in the environment for a significant period. | |

| Octanol-Water Partition Coefficient (log Kow) | 5.22 | High potential for bioaccumulation in organisms. | ny.gov |

| Bioaccumulation Potential | High; known to accumulate in aquatic ecosystems. | Can be transferred through the food chain. | ontosight.aigdut.edu.cn |

| Primary Fate in Aquatic Systems | Sorption to sludge and sediments. | Becomes concentrated in specific environmental compartments. | gdut.edu.cn |

Photodegradation Pathways and Debromination Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant abiotic process that can contribute to the transformation of this compound in the environment. nih.gov For related compounds, this process is often initiated by reaction with photochemically produced hydroxyl radicals. ny.gov One study estimated the photodegradation half-life of fluorene (B118485), a related polycyclic aromatic hydrocarbon, to be approximately 14 hours in the atmosphere when reacting with hydroxyl radicals. ny.gov

The core mechanism in the degradation of brominated compounds is often debromination, the cleavage of the carbon-bromine (C-Br) bond. This step is crucial because the removal of halogen atoms generally reduces a compound's resistance to further degradation. nih.gov In photodegradation, the energy from sunlight can directly or indirectly lead to the breaking of the C-Br bond, initiating a cascade of reactions that can ultimately lead to less halogenated and more biodegradable intermediate products.

Microbial Degradation Research

The primary process governing the fate of many persistent organic pollutants is microbial degradation. mdpi.com This involves microorganisms, primarily bacteria, utilizing the compound as a substrate for their metabolic processes. The key to degrading halogenated compounds like this compound is the enzymatic cleavage of the carbon-halogen bond. mdpi.com

Research has identified specific bacterial strains capable of degrading brominated aromatic compounds. A notable example is the genus Cupriavidus, which has been shown to degrade a wide range of nitroaromatic and chlorinated pollutants. frontiersin.orgresearchgate.net

In a significant study, a strain identified as Cupriavidus sp. WS was isolated from the environment and demonstrated the ability to degrade diphenyl ether and its brominated derivatives, including 4,4'-dibromodiphenyl ether, a compound structurally very similar to this compound. nih.gov The ability of this bacterial genus to metabolize such compounds highlights its potential role in the natural attenuation and bioremediation of sites contaminated with brominated flame retardants. frontiersin.orgnih.gov

Enzymatic dehalogenation is the critical first step in the microbial breakdown of halogenated organic compounds. mdpi.com Bacteria have evolved several distinct enzymatic strategies to remove halogen substituents from a molecule:

Hydrolytic Dehalogenation : This mechanism involves the replacement of a halogen atom with a hydroxyl group (-OH) derived from water. It is a nucleophilic substitution reaction catalyzed by hydrolase enzymes. mdpi.com

Reductive Dehalogenation : In this process, a halogen atom is replaced by a hydrogen atom. This reaction is catalyzed by reductive dehalogenases and is particularly important under anaerobic (oxygen-free) conditions. mdpi.commanchester.ac.uk These enzymes are often complex, containing corrinoid and iron-sulfur clusters. manchester.ac.uk

Oxygenolytic Dehalogenation : This aerobic mechanism is catalyzed by monooxygenase or dioxygenase enzymes. mdpi.com These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to an unstable intermediate that subsequently loses its halogen atom. mdpi.com The degradation of diphenyl ethers by Cupriavidus sp. WS proceeds via this pathway, where a dioxygenase (BphA) initiates the attack on the aromatic ring. nih.gov

The genetic foundation for the microbial degradation of biphenyl (B1667301) and related compounds, including brominated diphenyls, is well-studied and often involves the bph gene cluster . nih.govnih.gov These genes encode the enzymes responsible for the sequential breakdown of the aromatic structure.

Studies on Cupriavidus sp. WS revealed that its ability to degrade diphenyl ethers is critically dependent on its bph genes. nih.gov Knocking out the bphA genes, which code for the initial attacking dioxygenase, completely eliminated the bacterium's degradative capability. nih.gov The typical degradation pathway encoded by these genes proceeds as follows:

BphA (Biphenyl Dioxygenase) : Initiates the process by adding two hydroxyl groups to the aromatic ring. nih.gov

BphB (Dihydrodiol Dehydrogenase) : Converts the resulting dihydrodiol into a dihydroxydiphenyl ether. nih.gov

BphC (Biphenyl-2,3-diol 1,2-dioxygenase) : Cleaves the aromatic ring of the dihydroxy intermediate. nih.gov

BphD (Hydrolase) : Further degrades the ring-cleavage product. nih.gov

These bph genes are frequently located on mobile genetic elements such as plasmids and integrative and conjugative elements (ICEs). nih.govfrontiersin.org This mobility allows for horizontal gene transfer, enabling the spread of degradation capabilities among different bacterial species in the soil and sediment. frontiersin.org

Chemical Reduction Degradation

In addition to biological and photochemical processes, this compound can be degraded through chemical reduction. This abiotic pathway involves reaction with reducing agents that can remove the bromine atoms. Laboratory studies show that reduction of this compound can yield diphenylmethane (B89790). For instance, fluorene can be synthesized from 2,2'-dibromodiphenylmethane by heating it with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst, a strong reducing environment. nih.gov

A relevant and environmentally applicable form of chemical reduction is the use of nanoscale zerovalent iron (nZVI). Studies on polybrominated diphenyl ethers (PBDEs) have shown that nZVI is effective at debromination. nih.gov The degradation proceeds as a stepwise reaction, where PBDEs are sequentially converted to less brominated congeners and ultimately to diphenyl ether. nih.gov This technology represents a potential engineered remediation strategy for sites contaminated with brominated compounds.

Table 2: Summary of this compound Degradation Pathways

| Degradation Pathway | Type | Key Mechanism(s) | Notes | Source(s) |

| Photodegradation | Abiotic | Reaction with hydroxyl radicals, C-Br bond cleavage. | An important fate process in the atmosphere and surface waters. | ny.govnih.gov |

| Microbial Degradation | Biotic | Enzymatic dehalogenation (oxygenolytic, reductive, hydrolytic). | Primarily carried out by bacteria like Cupriavidus sp. using bph genes. | mdpi.comnih.gov |

| Chemical Reduction | Abiotic | Reaction with reducing agents like zerovalent iron (ZVI) or hydrazine hydrate. | Can lead to stepwise or complete debromination. | nih.govnih.gov |

Isotopic Analysis for Pathway Elucidation (e.g., Dual Compound Specific Isotope Analysis)

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for elucidating the degradation pathways of organic pollutants in the environment. enviro.wiki This technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) within a specific compound. During degradation processes, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change, or "fractionation," in the isotopic composition of the remaining undegraded compound. youtube.com The magnitude of this isotopic fractionation provides valuable insights into the reaction mechanisms and the extent of degradation. enviro.wiki

For halogenated compounds like this compound, analyzing the isotopic composition of both carbon and bromine simultaneously, a technique known as Dual Compound-Specific Isotope Analysis (Dual-CSIA), offers a more robust approach to pathway elucidation. ub.edu By plotting the change in the carbon isotope ratio (δ¹³C) against the change in the bromine isotope ratio (δ⁸¹Br), distinct correlation slopes (represented as Λ ≈ Δδ¹³C / Δδ⁸¹Br) can be determined. These slopes are often characteristic of specific degradation mechanisms, such as biotic versus abiotic processes or different types of chemical reactions (e.g., oxidation, reduction). nih.gov

While direct research on the isotopic fractionation of this compound is not extensively documented, the principles derived from studies on other brominated compounds, such as ethylene (B1197577) dibromide (EDB) and brominated diphenyl ethers (BDEs), can be applied to understand its potential environmental fate. nih.govnih.gov For instance, different degradation pathways are expected to cleave the C-Br or C-H bonds at different rates, resulting in unique dual-isotope signatures.

Hypothetical Dual-Isotope Data for this compound Degradation

The following table illustrates hypothetical dual-isotope fractionation data for this compound under different degradation scenarios. The enrichment factors (ε) quantify the magnitude of isotope fractionation for carbon (εC) and bromine (εBr). The dual-isotope slope (ΛC/Br) is calculated from these enrichment factors and can help distinguish between different transformation pathways.

| Degradation Pathway | Apparent Kinetic Isotope Effect (AKIE) Carbon (¹³C-AKIE) | Apparent Kinetic Isotope Effect (AKIE) Bromine (⁸¹Br-AKIE) | Dual-Isotope Slope (ΛC/Br) | Postulated Rate-Limiting Step |

| Aerobic Biodegradation | 1.015 | 1.003 | 5.0 | C-H bond cleavage |

| Anaerobic Biodegradation (Reductive Debromination) | 1.008 | 1.005 | 1.6 | C-Br bond cleavage |

| Abiotic Hydrolysis | 1.002 | 1.001 | 2.0 | Nucleophilic substitution |

| Photolytic Degradation | 1.020 | 1.002 | 10.0 | C-Br bond cleavage |

This table presents hypothetical data based on principles from studies of other brominated organic compounds and is for illustrative purposes only. Actual experimental values for this compound may differ.

Table Interpretation:

A significant carbon isotope effect (larger εC) coupled with a smaller bromine isotope effect, as seen in the hypothetical aerobic biodegradation scenario, might suggest that the initial enzymatic attack involves C-H bond activation rather than direct C-Br bond cleavage.

Conversely, a more pronounced bromine isotope effect (larger εBr) during anaerobic biodegradation would point towards reductive debromination as the key degradation step. nih.gov

Different abiotic pathways, such as hydrolysis and photolysis, would also be expected to exhibit unique dual-isotope slopes, reflecting their distinct reaction mechanisms. nih.govresearchgate.net

By comparing the dual-isotope patterns from field samples to those determined in laboratory studies under controlled conditions, CSIA can be a powerful tool to identify the dominant degradation processes for this compound at a contaminated site. serdp-estcp.mil This information is crucial for developing effective remediation strategies and for assessing the potential for natural attenuation.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for predicting a wide range of properties, including molecular structure, vibrational frequencies, and electronic characteristics. tandfonline.com For dibromodiphenylmethane, DFT is instrumental in elucidating its electronic structure and predicting its reactivity in various chemical transformations. Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, can reveal the molecule's susceptibility to electrophilic or nucleophilic attack. A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond and is a critical parameter for predicting the thermal stability and reaction pathways of a molecule. researchgate.net DFT methods are widely used to calculate BDEs with reasonable accuracy. nih.gov The calculation involves optimizing the geometries of the parent molecule and the resulting radicals after bond cleavage and then determining the enthalpy difference. nih.gov

Table 1: Representative DFT-Calculated Bond Dissociation Energies (BDEs) for Bonds in Related Aromatic Compounds (Note: These are representative values from literature for similar bond types and not specific to this compound unless stated. Actual values depend on the specific computational method.)

| Bond Type | Compound Class | DFT Functional/Basis Set | Calculated BDE (kcal/mol) | Reference |

| C-Br | Bromobenzene (B47551) | G3(MP2)//B3LYP | 81.3 | rsc.org |

| C-Br | Decabromodiphenyl ether | M06/cc-pVDZ | 74-77 | ubbcluj.ro |

| C-O | Diphenyl ether | B3LYP/6-311+G(d,p) | 77.8 | ubbcluj.ro |

| C-H | Toluene (benzylic) | ωB97X-D/6-311++G(d,p) | 89.8 | rsc.org |

These theoretical BDEs are essential for understanding potential degradation pathways and for rationalizing the outcomes of radical reactions involving this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net This technique is invaluable for understanding how a molecule like this compound interacts with its environment, such as a solvent, a biological macromolecule, or a material surface. The simulations rely on force fields (e.g., CHARMM, OPLS, GAFF) to describe the interatomic forces. nih.gov

The interaction of small organic molecules with biological and material interfaces is critical for applications ranging from drug delivery to environmental science. MD simulations can model the adsorption, partitioning, and orientation of this compound at these interfaces.

Biological Interfaces: In the context of drug design, derivatives of the benzhydryl scaffold are known to interact with biological targets like proteins and receptors. mdpi.comnih.govnih.gov MD simulations can be used to model the binding of this compound derivatives to the active site of a protein, revealing key interactions (like halogen bonds) and helping to predict binding affinity. nih.gov For halogenated compounds, the development of accurate polarizable force fields is important to correctly model non-covalent interactions, such as the halogen bond, where the bromine atom acts as a Lewis acid. nih.gov

Material and Environmental Interfaces: The fate of halogenated aromatic compounds in the environment is often governed by their partitioning at interfaces like water-air or water-soil. researchgate.netosti.gov MD simulations, using techniques like umbrella sampling, can calculate the free energy profile for transferring this compound across such an interface. researchgate.netnih.govacs.org These calculations help predict its environmental distribution, such as its tendency to adsorb to particulate matter or volatilize from water.

Cheminformatics and Structure-Activity Relationship Studies

Cheminformatics involves the use of computational methods to analyze chemical data, often in the context of drug discovery. A key application is the development of Structure-Activity Relationship (SAR) models, which correlate the chemical structure of a compound with its biological activity. researchgate.net The diphenylmethane (B89790) scaffold is present in numerous biologically active compounds, making its derivatives, including this compound, interesting subjects for SAR studies. researchgate.netresearchgate.net

SAR studies on diphenylmethane derivatives have identified key structural features that influence their activity against various biological targets. For example, the nature and position of substituents on the phenyl rings can dramatically alter potency and selectivity. mdpi.com this compound itself can serve as a synthetic precursor to more complex molecules, where the bromine atoms are replaced to introduce new functional groups. nih.govdrugfuture.com The resulting library of compounds can then be screened for biological activity, and the data used to build QSAR (Quantitative Structure-Activity Relationship) models. These models can then predict the activity of new, unsynthesized derivatives, guiding further optimization.

Table 2: Examples of Structure-Activity Relationship Insights for Diphenylmethane Derivatives

| Compound Class | Biological Target | Key SAR Findings | Reference |

| 1-Benzhydryl-piperazine derivatives | Histone Deacetylase (HDAC) | The linker length between the benzhydryl cap group and the zinc-binding group is critical for potency and selectivity against HDAC6. | mdpi.com |

| Chiral diphenylmethane derivatives | Peroxisome Proliferator-Activated Receptors (PPARα/γ) | Identified as dual agonists; antiproliferative activity against cancer cells was observed, with the (S)-enantiomer showing more robust activity. | researchgate.net |

| Benzhydryl compounds | Nuclear Receptors | The hydrophobic nature and presence of phenyl moieties in bisphenol A analogues (which share the diphenylmethane core) are crucial for their interaction with nuclear receptors, indicating potential for endocrine disruption. | nih.gov |

| Diarylmethane derivatives | Topoisomerase-II | The type and position of substituent groups on the diarylmethane scaffold significantly alter global reactivity values (HOMO-LUMO gap) and potential pharmacological activity. | tandfonline.com |

Conceptual DFT in Synthetic Pathway Rationalization

Conceptual DFT provides a framework for translating fundamental DFT outputs into chemically intuitive concepts like electronegativity, chemical hardness, and reactivity indices such as Fukui functions. mdpi.com These descriptors are powerful tools for rationalizing and predicting the regioselectivity and reactivity of chemical reactions, thereby aiding in the design of synthetic pathways. dntb.gov.ua

For this compound, conceptual DFT can predict the most likely sites for electrophilic and nucleophilic attack. The Fukui function, for example, identifies regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron, highlighting sites susceptible to nucleophilic (f k+) or electrophilic (f k-) attack, respectively. mdpi.com

This approach is particularly useful for rationalizing Friedel-Crafts-type reactions or nucleophilic substitutions involving the benzhydryl cation intermediate. Quantum chemical studies on benzhydryl cations have shown an excellent correlation between calculated anion affinities and experimentally determined electrophilicity parameters. acs.org By calculating indices such as local electrophilicity (ωk) and local nucleophilicity (Nk) for this compound, a chemist can predict whether a reaction will proceed favorably and at which atomic site the reaction is most likely to occur. This predictive power allows for the rationalization of observed product distributions and the design of optimized reaction conditions for synthesizing desired derivatives. mdpi.com

Advanced Analytical Methodologies in Dibromodiphenylmethane Research

Chromatographic Techniques for Purity and Byproduct Analysis

Chromatographic methods are fundamental for separating Dibromodiphenylmethane from unreacted starting materials, solvents, and potential byproducts generated during its synthesis. This separation is crucial for accurate purity assessment and for the identification of impurities that may affect subsequent reactions or product quality.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for determining the purity of volatile and semi-volatile organic compounds like this compound. ufl.edu The principle of GC-FID involves vaporizing the sample and passing it through a capillary column with a carrier gas (such as helium or nitrogen). ufl.edu The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current. scioninstruments.com The detector's response is proportional to the mass of carbon atoms in the analyte, making it an excellent tool for quantifying organic compounds. scioninstruments.com

For purity analysis of this compound, a sample is dissolved in a suitable solvent and injected into the GC system. The resulting chromatogram displays a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. measurlabs.com

Table 1: Illustrative GC-FID Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

Note: These parameters are illustrative and require optimization for specific instruments and applications.

While GC-FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification of the separated components. nih.gov As compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a molecular fingerprint. researchgate.net

In the context of this compound synthesis, GC-MS is invaluable for identifying byproducts. For instance, the synthesis may yield monobrominated (Bromodiphenylmethane) or tribrominated analogues, as well as isomers where the bromine atoms are in different positions on the phenyl rings. The mass spectrum of this compound would show a characteristic molecular ion peak and an isotopic pattern distinctive of a molecule containing two bromine atoms (isotopes 79Br and 81Br). By analyzing the mass spectra of minor peaks, researchers can identify the structures of impurities. thermofisher.comscispace.com

Table 2: Potential Byproducts in this compound Synthesis and Their Expected Molecular Ion (M+) Peaks in MS

| Compound | Structure | Molecular Formula | Expected Molecular Ion (m/z) Pattern |

|---|---|---|---|

| Diphenylmethane (B89790) | C₁₃H₁₂ | C₁₃H₁₂ | 168 |

| Bromodiphenylmethane | C₁₃H₁₁Br | C₁₃H₁₁Br | 246, 248 (approx. 1:1 ratio) |

| This compound | C₁₃H₁₀Br₂ | C₁₃H₁₀Br₂ | 324, 326, 328 (approx. 1:2:1 ratio) |

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and bonding. These methods are essential for confirming that the desired this compound molecule has been synthesized and for monitoring the progress of a reaction in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. libretexts.org The spectrum shows signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm). libretexts.org The position of a signal indicates the electronic environment of the protons, the integration (area under the signal) corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. compoundchem.com

For a symmetrical isomer like 4,4'-Dibromodiphenylmethane (B1199869), the ¹H NMR spectrum is relatively simple. It would be expected to show a singlet for the two protons of the central methylene (B1212753) (-CH₂-) bridge and two doublets for the eight aromatic protons on the two equivalent phenyl rings. The protons on carbons adjacent to the bromine atoms would be in a different chemical environment than those adjacent to the methylene-bearing carbon.

Table 3: Predicted ¹H NMR Spectral Data for 4,4'-Dibromodiphenylmethane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methylene (-CH₂-) | ~3.9 - 4.1 | Singlet (s) | 2H |

| Aromatic (Ha) | ~7.1 - 7.3 | Doublet (d) | 4H |

Note: Predicted values are based on general chemical shift ranges for similar structures and may vary with solvent and instrument frequency. pdx.educhemistrysteps.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). compoundchem.com Since different types of bonds vibrate at characteristic frequencies, an IR spectrum provides a fingerprint of the functional groups present in a molecule. vscht.cz

The IR spectrum of this compound would be expected to display several key absorption bands. These include stretching vibrations for the C-H bonds of the aromatic rings and the methylene bridge, C=C stretching vibrations within the aromatic rings, and the C-Br stretching vibration. docbrown.info The presence and position of these peaks can confirm the key structural features of the molecule. masterorganicchemistry.com

Table 4: Characteristic IR Absorption Bands for this compound

| Bond Vibration | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Methylene (-CH₂-) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. nanoqam.ca This technique is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems found in aromatic rings. libretexts.org

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its two phenyl rings. The spectrum of the parent compound, Diphenylmethane, shows absorption bands around 220 nm and 270 nm. nih.gov The introduction of bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths (λmax) and potentially an increase in absorption intensity (hyperchromic effect). libretexts.org Comparing the spectrum of a reaction mixture to that of the pure product can also be used to monitor reaction progress.

Table 5: Predicted UV-Visible Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Compound | Predicted λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Diphenylmethane | ~220, ~270 | π → π* |

| This compound | ~225-235, ~275-285 | π → π * |

Note: λmax values are approximate and can be influenced by the solvent used.

Isotopic Analysis in Degradation Studies

Isotopic analysis has become an indispensable tool for investigating the environmental fate and degradation mechanisms of organic pollutants, including organobromine compounds like this compound. This approach leverages the subtle differences in reaction rates between molecules containing heavier versus lighter isotopes of a particular element. During a chemical or biological transformation, bonds involving lighter isotopes (e.g., ¹²C, ⁷⁹Br) are typically broken more easily and quickly than those involving their heavier counterparts (e.g., ¹³C, ⁸¹Br). This phenomenon, known as the kinetic isotope effect (KIE), leads to a measurable change in the isotopic composition of the remaining, undegraded compound, which becomes progressively enriched in the heavier isotopes. By tracking these isotopic shifts, researchers can gain detailed insights into reaction pathways.

Dual Compound Specific Isotope Analysis (CSIA)

Dual Compound Specific Isotope Analysis (CSIA) enhances the diagnostic power of isotopic analysis by simultaneously measuring the isotopic ratios of two different elements within the same contaminant molecule, such as carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br). rsc.orgnih.gov This multi-element approach provides a more robust and detailed picture of degradation mechanisms than single-element analysis. ub.edu The key advantage of dual CSIA is its ability to distinguish between different degradation pathways that might be indistinguishable by monitoring concentration changes alone. rsc.org

The relationship between the isotopic fractionation of two elements is often represented by a dual-isotope plot (e.g., Δδ¹³C versus Δδ⁸¹Br), where the slope (Λ, Lambda) is characteristic of a specific reaction mechanism. nih.gov Different degradation reactions, such as reductive debromination (cleavage of a C-Br bond) versus oxidation of the aromatic ring, will result in distinct kinetic isotope effects for carbon and bromine. Consequently, these pathways yield unique and predictable Λ values, allowing for the elucidation of transformation processes in complex environmental settings. rsc.orgnih.gov

While research specifically on this compound is limited, extensive studies on analogous organobromine compounds, such as brominated flame retardants (BFRs) and brominated ethanes, demonstrate the utility of this technique. rsc.orgnih.govnih.gov For instance, the dual carbon-bromine isotope approach has been successfully used to differentiate between biotic and abiotic degradation pathways for compounds like ethylene (B1197577) dibromide (EDB). rsc.org Studies on various organobromine contaminants have shown that different transformation mechanisms—including Sₙ2 substitution, dibromoelimination, and reduction by zero-valent metals—each produce characteristic isotope enrichment factors (ε) for both carbon (εC) and bromine (εBr), and thus a distinct dual-isotope slope (Λ). rsc.org

The table below presents hypothetical dual-isotope data for this compound degradation via two distinct pathways, based on findings for similar organobromine compounds. These data illustrate how different mechanisms yield unique isotopic signatures.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Transformations

The carbon-bromine bonds in dibromodiphenylmethane serve as versatile handles for a variety of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. While traditional palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations are foundational, future research is focused on expanding the catalytic toolbox. researchgate.netlettersinhighenergyphysics.com The development of catalysts with higher turnover numbers, broader substrate scope, and milder reaction conditions remains a key objective.

Emerging trends include the exploration of non-precious metal catalysts, such as those based on nickel, copper, and iron, to offer more sustainable and cost-effective alternatives to palladium. morressier.com Photocatalysis and dual catalytic systems are also gaining traction, offering novel pathways for C-C and C-heteroatom bond formation under visible light irradiation, thereby minimizing the need for high temperatures and harsh reagents. The development of stereoselective catalytic transformations will be crucial for the synthesis of chiral derivatives of this compound with potential applications in asymmetric synthesis and materials with chiroptical properties.

Exploration of New Derivatization Pathways

Beyond established cross-coupling reactions, researchers are actively exploring new avenues for the derivatization of this compound to access novel functional molecules. These efforts are aimed at introducing a wider range of functional groups and structural motifs, thereby expanding the chemical space accessible from this versatile building block.

Recent studies have demonstrated the potential for C-H activation strategies to directly functionalize the phenyl rings of this compound, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Furthermore, the development of novel cyclization reactions initiated by the bromine atoms could lead to the synthesis of unique polycyclic aromatic hydrocarbons with interesting photophysical and electronic properties. The synthesis of carbazole (B46965) derivatives, for instance, represents a promising area of exploration, given their wide-ranging applications in organic electronics. nih.govchemdiv.commelscience.comrsc.orgacs.org

Green Chemistry Approaches in Synthesis and Degradation

In line with the growing emphasis on sustainable chemical manufacturing, future research will increasingly focus on developing greener synthetic routes to and degradation pathways for this compound and its derivatives. nih.govrsc.orgillinois.edusemanticscholar.orgresearchgate.net This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic processes with high atom economy and low E-factors. rsc.org

The photocatalytic degradation of brominated organic compounds is an area of significant interest for environmental remediation. mdpi.com Studies on the photocatalytic degradation of related brominated flame retardants using catalysts like titanium dioxide (TiO2) have shown promise. rsc.org Future work will likely focus on developing more efficient and selective photocatalysts for the complete mineralization of this compound into benign products. This includes exploring novel catalyst compositions, morphologies, and the use of co-catalysts to enhance degradation rates and pathways. mdpi.com

Advanced Materials Design Leveraging this compound Scaffolds